molecular formula C13H19N B2802530 (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine CAS No. 2248202-68-6

(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine

Cat. No.: B2802530
CAS No.: 2248202-68-6
M. Wt: 189.302
InChI Key: MNQSAWWYUYQWAM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tetrahydronaphthalene ring system attached to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the tetrahydronaphthalene ring system.

    Functionalization: The ring system is then functionalized to introduce the amine group at the desired position.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (2S) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce different substituents onto the tetrahydronaphthalene ring or the amine group.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biological Research: It is used in studies investigating the biological activity and interactions of amine-containing compounds.

Mechanism of Action

The mechanism of action of (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activity.

    2-(Naphthalen-2-yl)propan-1-amine: A structurally similar compound lacking the tetrahydro modification.

    2-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-amine: A compound with a similar ring system but different side chain length.

Uniqueness: (2S)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is unique due to its specific stereochemistry and the presence of the tetrahydronaphthalene ring system

Properties

IUPAC Name

(2S)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h6-8,10H,2-5,9,14H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQSAWWYUYQWAM-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.